Cas no 622802-07-7 ((2Z)-2-(furan-2-yl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate)

(2Z)-2-(furan-2-yl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate Chemical and Physical Properties
Names and Identifiers
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- (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate
- (2Z)-2-(furan-2-yl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate
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- Inchi: 1S/C20H11FO5/c21-13-5-3-12(4-6-13)20(23)25-15-7-8-16-17(11-15)26-18(19(16)22)10-14-2-1-9-24-14/h1-11H
- InChI Key: WCRPTCUHIVOADO-UHFFFAOYSA-N
- SMILES: C(OC1C=C2OC(=CC3=CC=CO3)C(=O)C2=CC=1)(=O)C1=CC=C(F)C=C1
(2Z)-2-(furan-2-yl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-0391-75mg |
(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate |
622802-07-7 | 90%+ | 75mg |
$208.0 | 2023-04-26 | |
Life Chemicals | F3385-0391-15mg |
(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate |
622802-07-7 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3385-0391-20mg |
(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate |
622802-07-7 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3385-0391-25mg |
(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate |
622802-07-7 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3385-0391-4mg |
(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate |
622802-07-7 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3385-0391-50mg |
(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate |
622802-07-7 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
Life Chemicals | F3385-0391-40mg |
(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate |
622802-07-7 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3385-0391-5μmol |
(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate |
622802-07-7 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3385-0391-10μmol |
(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate |
622802-07-7 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3385-0391-1mg |
(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate |
622802-07-7 | 90%+ | 1mg |
$54.0 | 2023-04-26 |
(2Z)-2-(furan-2-yl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate Related Literature
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Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
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Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
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Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
Additional information on (2Z)-2-(furan-2-yl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate
Chemical Profile of (2Z)-2-(furan-2-yl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate (CAS No. 622802-07-7)
(2Z)-2-(furan-2-yl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate, with the CAS number 622802-07-7, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the benzofuran family, characterized by its fused benzene and furan rings, which contribute to its unique structural and electronic properties. The presence of a 4-fluorobenzoate moiety further enhances its potential biological activity, making it a promising candidate for further investigation in drug discovery and medicinal chemistry.
The molecular structure of this compound is highly intricate, featuring a central (2Z)-2-(furan-2-yl)methylidene group that introduces rigidity and specific spatial orientation. This feature is particularly crucial in medicinal chemistry, where the three-dimensional arrangement of atoms can significantly influence binding affinity and selectivity. The 3-oxo group and the adjacent 2,3-dihydro system contribute to the compound's overall stability and reactivity, making it a versatile intermediate in synthetic organic chemistry.
In recent years, there has been a growing interest in benzofuran derivatives due to their diverse biological activities. Studies have shown that compounds containing this scaffold exhibit potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The introduction of fluorine atoms into aromatic rings is a common strategy to modulate pharmacokinetic properties, such as metabolic stability and lipophilicity. The 4-fluorobenzoate moiety in this compound is likely to enhance its binding interactions with biological targets, thereby improving its efficacy.
The synthesis of (2Z)-2-(furan-2-yl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate involves multi-step organic transformations that require precise control over reaction conditions. Key steps include the formation of the benzofuran core through cyclization reactions, followed by functionalization at the 6-position with a 4-fluorobenzoate group. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These methods are essential for producing pharmaceutical-grade compounds that meet stringent regulatory standards.
The biological activity of this compound has been explored in several preclinical studies. Researchers have focused on its potential as an inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Initial assays suggest that (2Z)-2-(furan-2-yl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate exhibits inhibitory effects comparable to known anti-inflammatory agents. However, further studies are needed to fully elucidate its mechanism of action and optimize its pharmacological profile.
The role of computational chemistry in understanding the properties of this compound cannot be overstated. Molecular modeling techniques have been used to predict binding affinities and identify potential drug-target interactions. These simulations provide valuable insights into how the structural features of (2Z)-2-(furan-2-yl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yll 4-fluorobenzoate interact with biological receptors. Such information is crucial for designing derivatives with enhanced activity and reduced side effects.
The environmental impact of synthesizing and using this compound is also a consideration in modern pharmaceutical research. Green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste and hazardous byproducts. For instance, solvent-free reactions and catalytic methods have been explored to improve efficiency while reducing environmental footprint. These efforts align with global initiatives to promote sustainable practices in chemical manufacturing.
The future prospects for (2Z)-2-(furan-ylmethylidene)-3-oxyo -23-hydro -1-ben zofur an -6 yl 4-fl uoro ben z o ate are promising, with ongoing research aimed at expanding its therapeutic applications. Investigating its potential as an antiviral agent or neuroprotective compound is among the areas of active interest. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical trials and ultimately bringing new treatments to patients.
In conclusion, ((Z)- )))))))))-(fura n - ylmethylidene ) - 3 - oxy o -23-hydro -1-ben zofur an -6 yl -fl uoro ben z o ate(CAS No . 62 280 02 -07 -7), represents a significant advancement in pharmaceutical chemistry . Its unique structure , combined with promising biological activities , positions it as a valuable asset in drug discovery . As research continues , this compound is expected to contribute substantially to the development of novel therapeutic agents that address unmet medical needs . The integration of innovative synthetic methods , computational modeling , and sustainable practices further enhances its potential as a cornerstone in future medicinal chemistry endeavors .
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